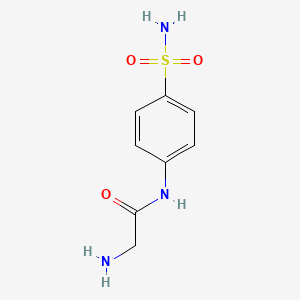

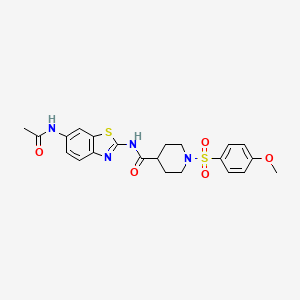

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

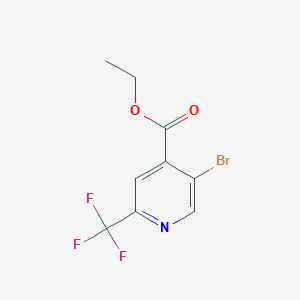

This compound is a benzamide derivative, which means it contains a benzamide functional group. Benzamides are a class of compounds that have been extensively studied for their diverse biological activities . The presence of the pyrazole and pyrimidine rings in the molecule suggests that it might have interesting biological properties, as these heterocycles are found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a benzamide group attached to a pyrazole and pyrimidine ring. These rings are types of heterocycles, which are often found in biologically active compounds .Chemical Reactions Analysis

As a benzamide derivative, this compound might undergo reactions typical of amides, such as hydrolysis. The pyrazole and pyrimidine rings might also participate in various chemical reactions, but the specifics would depend on the exact substitution pattern and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the presence and position of any substituents on the rings. Generally, benzamides are solid at room temperature and relatively stable compounds .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Applications

Research has identified derivatives of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-chlorobenzamide as promising anticancer agents. For instance, a novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic activities against HCT-116 (colorectal cancer) and MCF-7 (breast cancer) cell lines, showing significant potential as anticancer agents (Rahmouni et al., 2016). Moreover, novel fluoro-substituted benzo[b]pyran derivatives, related to the core structure of the compound , exhibited anti-lung cancer activity, highlighting the compound's relevance in developing new cancer therapies (Hammam et al., 2005).

Anti-Inflammatory and Analgesic Applications

Derivatives have also been explored for their anti-inflammatory and analgesic properties. A study synthesized novel pyrazolone derivatives attached to a pyrimidine moiety, evaluating their anti-inflammatory, analgesic, and antipyretic activities. Some compounds exhibited activities nearly similar to the standard, indicating their potential as new therapeutic agents for treating inflammation and pain (Antre et al., 2011).

Antimicrobial Applications

The antimicrobial potential of derivatives of this compound has been widely investigated. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activities, showing high efficacy against a variety of bacterial strains (Azab et al., 2013). Additionally, synthesis and evaluation of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines have demonstrated significant antibacterial effects against pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as n,4-di(1h-pyrazol-4-yl)pyrimidin-2-amine derivatives, have been shown to inhibit cyclin-dependent kinase 2 (cdk2) and fms-like tyrosine kinase 3 (flt3) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation . FLT3 is a receptor tyrosine kinase that plays a role in hematopoiesis .

Mode of Action

Similar compounds have been shown to inhibit their targets by binding to the active site, thereby preventing the phosphorylation of downstream targets . This results in the suppression of the cell cycle and induction of apoptosis .

Biochemical Pathways

The compound likely affects the cell cycle and apoptosis pathways due to its potential inhibitory effects on CDK2 and FLT3 . Inhibition of CDK2 can lead to cell cycle arrest, while inhibition of FLT3 can disrupt normal hematopoiesis .

Pharmacokinetics

The compound’s predicted properties such as boiling point, density, and acidity coefficient are available .

Result of Action

The result of the compound’s action would likely be the inhibition of cell proliferation and induction of apoptosis, given its potential inhibitory effects on CDK2 and FLT3 . This could potentially make it useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Eigenschaften

IUPAC Name |

2-chloro-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN6O/c21-17-5-2-1-4-16(17)20(28)26-15-8-6-14(7-9-15)25-18-12-19(23-13-22-18)27-11-3-10-24-27/h1-13H,(H,26,28)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCZHQSZGMZCLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2859167.png)

![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)

![(E)-ethyl 2-((benzofuran-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859182.png)

![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)